Tert-butyl 3-(5-chlorothiophen-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-chlorothiophen-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals. This compound, in particular, features a piperazine ring substituted with a tert-butyl group and a 5-chlorothiophen-2-yl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-chlorothiophen-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with tert-butyl piperazine-1-carboxylate under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-chlorothiophen-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the piperazine ring.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiophenol) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or modified piperazine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Tert-butyl 3-(5-chlorothiophen-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-chlorothiophen-2-yl)piperazine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The thiophene ring may also contribute to the compound’s biological effects by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another piperazine derivative with similar structural features.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A related compound with different substituents on the piperazine ring.
Uniqueness
Tert-butyl 3-(5-chlorothiophen-2-yl)piperazine-1-carboxylate is unique due to the presence of the 5-chlorothiophen-2-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H19ClN2O2S |
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Molecular Weight |
302.82 g/mol |
IUPAC Name |
tert-butyl 3-(5-chlorothiophen-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H19ClN2O2S/c1-13(2,3)18-12(17)16-7-6-15-9(8-16)10-4-5-11(14)19-10/h4-5,9,15H,6-8H2,1-3H3 |
InChI Key |
HZPCYAQLGDHEIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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